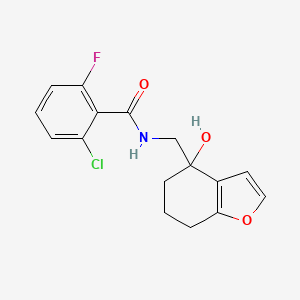

![molecular formula C24H28N4OS B2887547 2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide CAS No. 1189446-34-1](/img/structure/B2887547.png)

2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of 1,3,8-triazaspiro[4.5]decan-4-one . It is useful in the treatment of disorders and conditions mediated by the ORL-1 G-protein coupled receptor . More specifically, it can be used in the treatment of disorders such as anxiety, depression, substance abuse, neuropathic pain, acute pain, migraine, asthma, cough, and for improved cognition .

Wissenschaftliche Forschungsanwendungen

Mu Opioid Agonist Research

This compound has been identified as a structurally novel, highly potent, systemically available yet peripherally restricted mu opioid agonist . It can be used to study the effects of mu opioid receptor activation outside the central nervous system, which is crucial for understanding pain mechanisms and developing new analgesics.

Antihyperalgesic Agent Development

Due to its mu opioid agonist properties, this compound has shown promise as an antihyperalgesic agent . It could be particularly useful in creating treatments for inflammatory and postsurgical pain without the sedative effects typically associated with central nervous system-active opioids.

Inflammatory Pain Studies

The compound’s efficacy in reversing inflammatory mechanical hyperalgesia makes it a valuable tool for researching the underlying biological processes of inflammatory pain . This can lead to better therapeutic strategies for conditions like arthritis.

Postsurgical Pain Management

Research indicates that this compound is effective against postsurgical pain when administered systemically . This application is significant for postoperative care, potentially improving pain management protocols.

Peripheral Nervous System Research

The ability of this compound to act on the peripheral nervous system without affecting the central nervous system opens new avenues for studying peripheral neuropathies and developing targeted therapies .

Wirkmechanismus

Target of Action

The primary target of this compound is the delta opioid receptor . Delta opioid receptors are a type of G-protein coupled receptor that are potential targets for various neurological and psychiatric disorders .

Mode of Action

The compound acts as an agonist at the delta opioid receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. This compound appears to bind to the orthosteric site of the receptor, based on docking and molecular dynamic simulation .

Biochemical Pathways

The activation of delta opioid receptors can lead to a variety of downstream effects. These receptors are involved in pain modulation and the body’s response to stress, among other functions

Pharmacokinetics

The compound is described as being selective for the delta opioid receptor over a panel of 167 other gpcrs , suggesting it may have a high degree of specificity.

Result of Action

The activation of delta opioid receptors by this compound could potentially have a variety of effects at the molecular and cellular level. For example, it has been shown to have anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain in C57BL/6 male and female mice .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(8-ethyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4OS/c1-3-28-15-13-24(14-16-28)26-22(19-10-5-4-6-11-19)23(27-24)30-17-21(29)25-20-12-8-7-9-18(20)2/h4-12H,3,13-17H2,1-2H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFQXICNLJAWTGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-methylbenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2887464.png)

![5-(5-Chloropyrimidin-2-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2887466.png)

![[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2887469.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2887483.png)

![N-(benzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2887485.png)